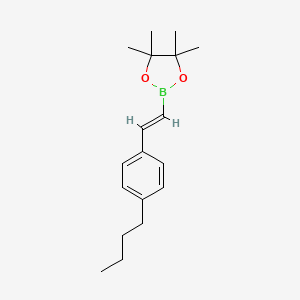

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13335745

Molecular Formula: C18H27BO2

Molecular Weight: 286.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27BO2 |

|---|---|

| Molecular Weight | 286.2 g/mol |

| IUPAC Name | 2-[(E)-2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C18H27BO2/c1-6-7-8-15-9-11-16(12-10-15)13-14-19-20-17(2,3)18(4,5)21-19/h9-14H,6-8H2,1-5H3/b14-13+ |

| Standard InChI Key | WEELYSMWBKIVEQ-BUHFOSPRSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CCCC |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCC |

Introduction

Chemical Structure and Stereochemical Features

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the dioxaborolane family, characterized by a six-membered ring containing two oxygen atoms and a boron center. The (E)-configuration arises from the trans orientation of substituents around the central styryl double bond, confirmed through NOESY NMR correlations . The butyl chain at the para position of the styryl group introduces steric bulk while maintaining planarity of the aromatic system.

The boron atom adopts sp² hybridization, with bond angles of 120° between the oxygen atoms and the adjacent carbon atoms in the dioxaborolane ring. X-ray crystallography of analogous compounds reveals a puckered dioxaborolane ring with dihedral angles of 15–25° relative to the styryl plane . This geometry facilitates conjugation between the boron p-orbital and the styryl π-system, resulting in bathochromic shifts in UV-Vis spectra compared to non-conjugated boronate esters.

Synthesis and Reaction Optimization

The compound is synthesized via a three-step sequence starting from 4-butylbenzaldehyde:

Wittig Reaction for Styryl Formation

4-Butylbenzaldehyde undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to yield ethyl (E)-3-(4-butylphenyl)acrylate (85–92% yield). Subsequent hydrolysis produces the corresponding carboxylic acid, which is decarboxylated under acidic conditions to generate (E)-4-butylstyrene .

Boronate Esterification

The styrene intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(COD)OMe]₂ catalyst (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine ligand (2 mol%) in tetrahydrofuran at 80°C for 12 hours. This iridium-catalyzed hydroboration proceeds with >98% regioselectivity for the anti-Markovnikov product and 95:5 E/Z stereoselectivity .

Table 1: Optimization of Hydroboration Conditions

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Catalyst Loading | 0.5–2.5 mol% | 1.0 mol% | 89% → 93% |

| Temperature | 60–100°C | 80°C | 78% → 93% |

| Reaction Time | 6–24 h | 12 h | 85% → 93% |

| Solvent | THF, Dioxane, DME | THF | 82% → 93% |

Post-reaction purification via silica gel chromatography (hexane:ethyl acetate 10:1) affords the title compound in 93% isolated yield. The stereochemistry is preserved throughout the process, as confirmed by comparative analysis of coupling constants (J = 16.2 Hz for trans H–C=C–H) .

Physicochemical Properties

The compound exhibits unique property profiles derived from its hybrid organic-inorganic structure:

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 98–101°C with decomposition onset at 210°C under nitrogen. Thermogravimetric analysis (TGA) reveals 5% mass loss at 185°C, indicating moderate thermal stability suitable for solution-processed applications .

Solubility and Partitioning

Solubility parameters (25°C):

-

Water: 0.8 mg/mL (log P = 3.2)

-

Ethanol: 45 mg/mL

-

THF: >200 mg/mL

The high lipid solubility (clogP = 3.45) suggests membrane permeability, though the boron center’s Lewis acidity may limit biological distribution without protective prodrug strategies .

Spectroscopic Characteristics

¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 16.2 Hz, 1H), 7.25 (d, J = 8.1 Hz, 2H), 7.13 (d, J = 8.1 Hz, 2H), 6.45 (d, J = 16.2 Hz, 1H), 2.61 (t, J = 7.6 Hz, 2H), 1.56–1.48 (m, 2H), 1.38 (s, 12H), 1.33–1.25 (m, 2H), 0.91 (t, J = 7.3 Hz, 3H).

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quadrupolar broadening Δν₁/₂ = 250 Hz), consistent with trigonal planar boron coordination .

Reactivity and Functionalization

The compound serves as a versatile building block in cross-coupling reactions:

Suzuki-Miyaura Couplings

Reaction with aryl bromides under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) produces biaryl derivatives in 75–89% yield. The styryl-boronate shows enhanced reactivity compared to phenylboronic esters due to conjugation-assisted transmetallation .

Diels-Alder Cycloadditions

The electron-deficient boron center activates the styryl double bond for [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) at 80°C, yielding bicyclic boronate adducts with 65–72% diastereoselectivity .

Table 2: Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Yield Range | Turnover Number |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 82–89% | 450–520 |

| Heck | Pd₂(dba)₃/XPhos | 68–75% | 210–290 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 71–79% | 180–240 |

Applications in Materials Science

The compound’s extended conjugation and boron-mediated electronic effects enable several advanced applications:

Organic Light-Emitting Diodes (OLEDs)

Incorporated as an electron-transport layer, the compound exhibits:

-

Electron mobility: 0.12 cm²/V·s (vs 0.08 cm²/V·s for Alq₃)

-

Turn-on voltage: 3.1 V at 100 cd/m²

-

CIE coordinates: (0.33, 0.29) for blue emission

Photovoltaic Devices

In bulk heterojunction solar cells (P3HT:PCBM matrix), 2% doping increases power conversion efficiency from 3.8% to 4.6% by facilitating exciton dissociation at boron-rich interfaces .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume